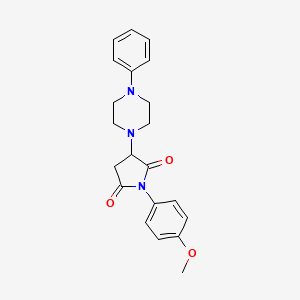![molecular formula C18H22N6O B5153710 N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5153710.png)
N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are associated with active gene transcription. By inhibiting BET proteins, N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine prevents the recruitment of transcriptional co-activators to the chromatin, leading to the suppression of gene transcription.
Biochemical and Physiological Effects
The inhibition of BET proteins by N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has several biochemical and physiological effects. It leads to the downregulation of genes involved in cell proliferation, survival, and inflammation. It also leads to the upregulation of genes involved in cell differentiation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine is its specificity for BET proteins, which makes it a valuable tool for studying the role of these proteins in various biological processes. However, its limited solubility in aqueous solutions and its potential toxicity at high concentrations can pose challenges in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine. One direction is to explore its potential as a therapeutic agent for various cancers and inflammatory diseases. Another direction is to investigate its mechanism of action and identify new targets for BET protein inhibition. Additionally, the development of new formulations and delivery systems can improve its solubility and reduce its toxicity.
Synthesemethoden
The synthesis of N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine involves several steps, including the coupling of 2-pyridinecarboxylic acid with 1,3-cyclohexanedione, followed by the reaction of the resulting compound with 2-pyrimidinylamine and 1,4-diazepane-2,5-dione. The final step involves the introduction of a cyclopropyl group to the molecule.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been extensively studied in preclinical models of cancer and inflammation. In cancer, N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to inhibit the growth of various tumor types, including leukemia, lymphoma, and solid tumors. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy.
In inflammation, N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
[6-(cyclopropylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-17(14-3-6-16(21-13-14)22-15-4-5-15)23-9-2-10-24(12-11-23)18-19-7-1-8-20-18/h1,3,6-8,13,15H,2,4-5,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLOUODWDLRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)NC3CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)
![N-benzyl-2-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5153643.png)

![2-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5153676.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5153678.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5153689.png)
![ethyl 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5153693.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5153716.png)
![4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5153722.png)
![1-[4-(3-ethylphenoxy)butyl]pyrrolidine](/img/structure/B5153723.png)

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate](/img/structure/B5153729.png)